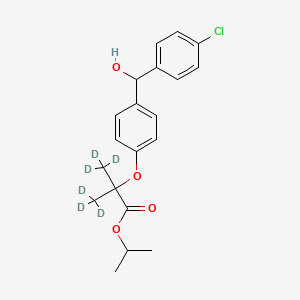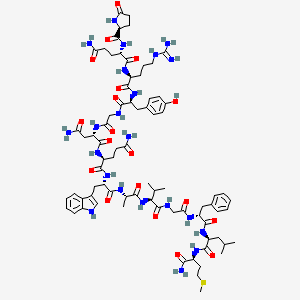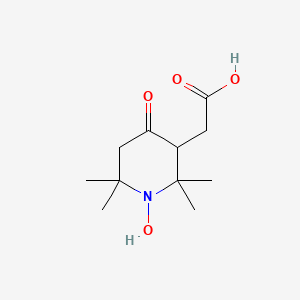
3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone is an organic compound that belongs to the class of nitroxides. It is a stable free radical and is often used in various chemical and biological applications due to its unique properties. The compound is characterized by its piperidone ring structure, which is substituted with carboxymethyl and tetramethyl groups, making it highly stable and reactive under specific conditions.
Preparation Methods
The synthesis of 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone typically involves the oxidation of 2,2,6,6-tetramethyl-4-piperidone. One common method includes the use of oxidizing agents such as sodium hypochlorite or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale oxidation processes with continuous monitoring and optimization of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different nitroxide derivatives.
Reduction: The compound can be reduced to its corresponding hydroxylamine using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where the carboxymethyl group can be replaced with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone has a wide range of applications in scientific research:
Chemistry: It is used as a spin label in electron spin resonance (ESR) spectroscopy to study the structure and dynamics of molecules.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of oxidative stress and free radical biology.
Industry: The compound is used in the stabilization of polymers and other materials, enhancing their durability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone involves its ability to act as a stable free radical. It can interact with other radicals and reactive oxygen species, thereby modulating oxidative processes. The compound targets various molecular pathways involved in oxidative stress, making it useful in studying and potentially mitigating oxidative damage in biological systems .
Comparison with Similar Compounds
3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone is unique due to its high stability and specific reactivity. Similar compounds include:
4-Carboxy-TEMPO: Another nitroxide with a carboxy group at position 4, used as a radical scavenger and spin label.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A widely used nitroxide in organic synthesis and as an oxidizing agent.
2,2,6,6-Tetramethyl-4-piperidinol: Used in the study of oxidative processes and as a stabilizer in polymers.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
2-(1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2)6-8(13)7(5-9(14)15)11(3,4)12(10)16/h7,16H,5-6H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPWCDOHLYBVGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(N1O)(C)C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703781 |
Source


|
| Record name | (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77874-89-6 |
Source


|
| Record name | (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
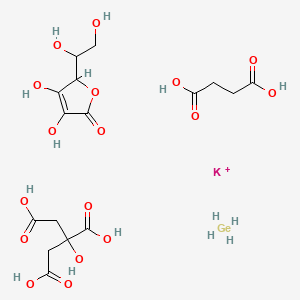
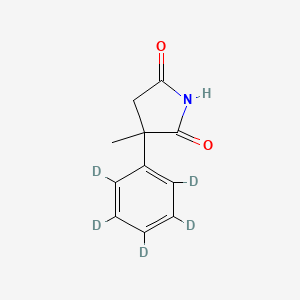
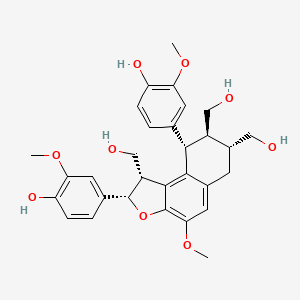
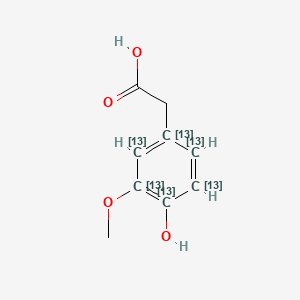
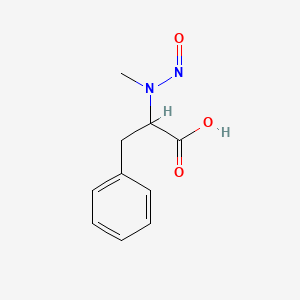
![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)
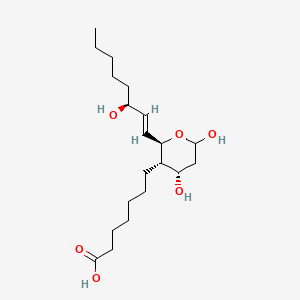
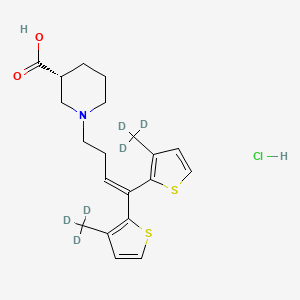
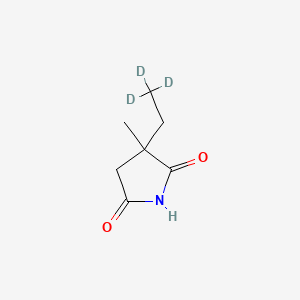
![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)

